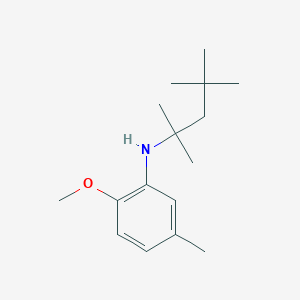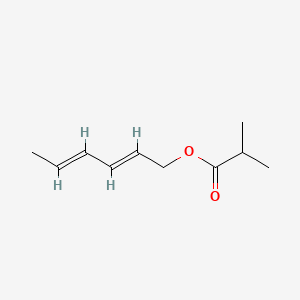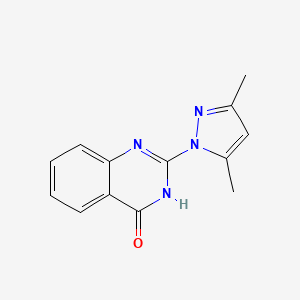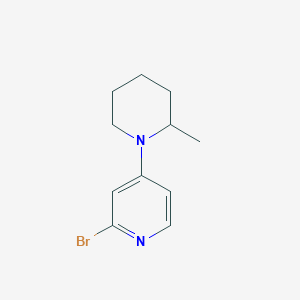
2-Bromo-4-(2-methyl-1-piperidinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(2-methyl-1-piperidinyl)pyridine is a heterocyclic organic compound that features a bromine atom and a piperidine ring attached to a pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-methyl-1-piperidinyl)pyridine typically involves the bromination of 4-(2-methyl-1-piperidinyl)pyridine. One common method is to start with 4-(2-methyl-1-piperidinyl)pyridine and treat it with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(2-methyl-1-piperidinyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The piperidine ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids in the presence of a base like potassium phosphate (K3PO4).
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are common products of Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
2-Bromo-4-(2-methyl-1-piperidinyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Material Science: It can be used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action for 2-Bromo-4-(2-methyl-1-piperidinyl)pyridine in biological systems is not well-documented. similar compounds often interact with specific enzymes or receptors, modulating their activity. For instance, piperidine derivatives are known to inhibit certain kinases, affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but lacks the piperidine ring.
4-(2-methyl-1-piperidinyl)pyridine: Similar but without the bromine atom.
Uniqueness
2-Bromo-4-(2-methyl-1-piperidinyl)pyridine is unique due to the presence of both a bromine atom and a piperidine ring, which allows for diverse chemical reactivity and potential biological activity.
Propiedades
Número CAS |
1142194-76-0 |
|---|---|
Fórmula molecular |
C11H15BrN2 |
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
2-bromo-4-(2-methylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2/c1-9-4-2-3-7-14(9)10-5-6-13-11(12)8-10/h5-6,8-9H,2-4,7H2,1H3 |
Clave InChI |
BVLMHFYRELNCEN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C2=CC(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


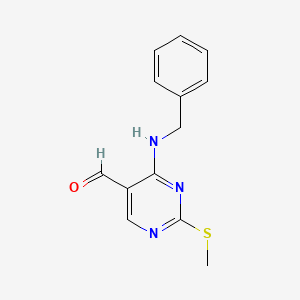
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051169.png)
![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B12051175.png)
![6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051180.png)
![(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12051183.png)
![6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid](/img/structure/B12051194.png)
![[2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12051195.png)
![ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051202.png)

